

Application Notes and Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy for Neohydroxyaspergillic Acid

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Compound of Interest		
Compound Name:	Neohydroxyaspergillic Acid	
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These application notes provide a comprehensive guide to the analysis of **Neohydroxyaspergillic acid** using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for sample preparation and data acquisition, and visual representations of workflows and structural relationships to aid in the characterization and study of this bioactive fungal metabolite.

Neohydroxyaspergillic acid, a member of the aspergillic acid class of compounds, is a secondary metabolite produced by fungi of the genus Aspergillus. Structurally identified as 2-hydroxy-6-(1-hydroxy-2-methylpropyl)-3-isobutylpyrazine 1-oxide, this compound has garnered interest for its antibacterial, antiviral, and antiprotozoan activities. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such natural products.

Predicted Quantitative NMR Data

Due to the limited availability of public, experimentally derived NMR data for **Neohydroxyaspergillic acid**, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known chemical structure and analysis of spectral data from structurally related pyrazine derivatives.

Table 1: Predicted ¹H NMR Spectral Data for **Neohydroxyaspergillic acid** (in CDCl₃)



Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H-5	7.8 - 8.0	S	-
H-1'	4.5 - 4.7	d	6.0 - 7.0
H-2'	2.0 - 2.2	m	-
H-3' (CH ₃)	1.0 - 1.2	d	6.5 - 7.5
H-3' (CH ₃)	0.9 - 1.1	d	6.5 - 7.5
H-1"	2.8 - 3.0	d	7.0 - 8.0
H-2"	2.1 - 2.3	m	-
H-3" (CH ₃)	0.9 - 1.0	d	6.0 - 7.0
H-3" (CH ₃)	0.8 - 0.9	d	6.0 - 7.0
1'-OH	Variable	br s	-
2-OH	Variable	br s	-

Table 2: Predicted ¹³C NMR Spectral Data for **Neohydroxyaspergillic acid** (in CDCl₃)



Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-2	155 - 160
C-3	140 - 145
C-5	120 - 125
C-6	150 - 155
C-1'	75 - 80
C-2'	30 - 35
C-3' (CH₃)	15 - 20
C-3' (CH₃)	15 - 20
C-1"	45 - 50
C-2"	25 - 30
C-3" (CH ₃)	20 - 25
C-3" (CH ₃)	20 - 25

Experimental Protocols

This section details the methodologies for the preparation of a **Neohydroxyaspergillic acid** sample and its analysis by NMR spectroscopy.

I. Sample Preparation Protocol

- Sample Weighing: Accurately weigh 5-10 mg of purified Neohydroxyaspergillic acid.
- Solvent Selection: Choose a suitable deuterated solvent. **Neohydroxyaspergillic acid** is soluble in ethanol, methanol, DMF, and DMSO.[1] For NMR analysis, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.



- Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Transfer: Carefully transfer the solution to the NMR tube.
- Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

II. NMR Data Acquisition Protocol

The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR spectrometer
- Pulse Program: Standard one-pulse sequence (e.g., zg30 on Bruker instruments).
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 5 seconds.
- Number of Scans: 16-64.
- Temperature: 298 K.

¹³C NMR Spectroscopy:

- Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.



- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 (more scans are needed due to the low natural abundance of ¹³C).
- Temperature: 298 K.

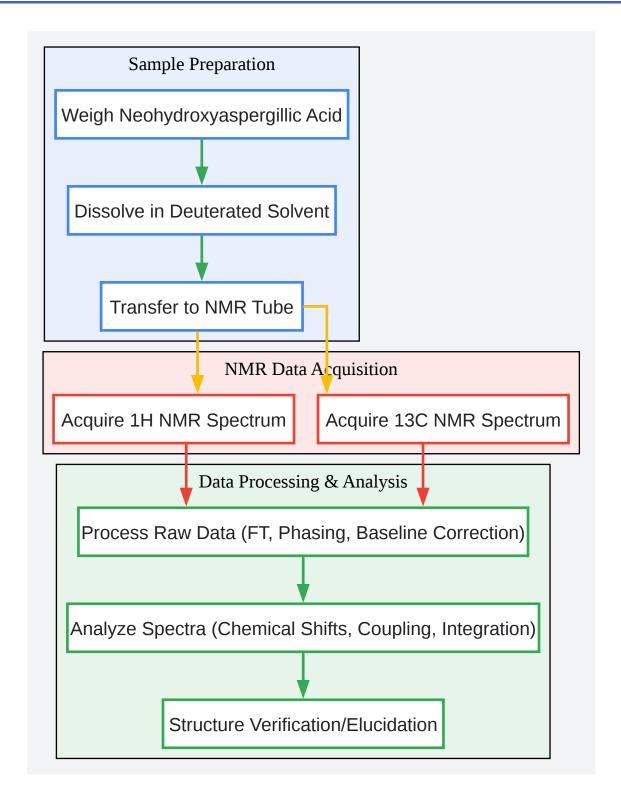
III. Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
- Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
- Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
- Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the
 relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their
 precise chemical shifts.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships within the **Neohydroxyaspergillic acid** molecule.

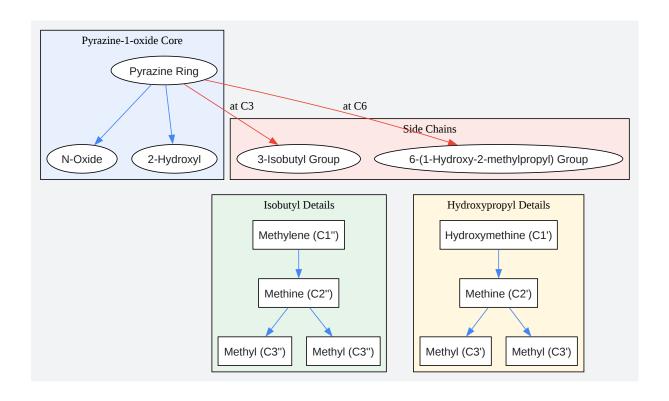




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Caption: Experimental workflow for NMR analysis.





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Caption: Structural components of Neohydroxyaspergillic acid.

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References



- 1. Secondary Metabolites and Bioactivities of Aspergillus ochraceopetaliformis Isolated from Anthurium brownii PMC [pmc.ncbi.nlm.nih.gov]
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